molecular formula C16H18N4O3 B2954282 1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 681470-97-3

1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B2954282
CAS RN: 681470-97-3
M. Wt: 314.345
InChI Key: IFKMYSMQHZCPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It is characterized by a phenyl ring at both C-5 and C-7 positions .

Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in catalysis and as part of materials for electronic devices due to their unique optical and electronic properties .

Antimalarial Activity

Derivatives of this compound class act as dihydroorotate dehydrogenase inhibitors. They have shown promise in treating malaria, which is caused by Plasmodium parasites, by inhibiting an enzyme crucial for pyrimidine biosynthesis in these organisms .

Vilsmeier Reaction

The compound is used in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis for introducing formyl groups into aromatic systems, which can be further modified for various chemical applications .

Pharmacological Activity on HIV TAR RNA

Studies have investigated the pharmacological activity caused by binding to HIV TAR RNA. Compounds like this one could potentially interfere with the lifecycle of HIV by targeting its genetic material .

Anti-Influenza Agents

Structurally similar compounds have been repurposed as anti-influenza agents that disrupt the PA-PB1 subunits interaction of the influenza RNA polymerase, showing potential as treatments for influenza .

Microwave-Mediated Synthesis

There’s also a method involving this class of compounds for synthesizing triazolo[1,5-a]pyridines under microwave conditions without the need for catalysts or additives, offering an eco-friendly approach to chemical synthesis .

Medicinal Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine nucleus is considered a bio-isostere for purines and carboxylic acids and has been explored for its biological activities in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities . They have been found to act as inhibitors of various enzymes and receptors, suggesting that this compound may also interact with similar targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact allosterically with their targets . This means they bind to a site on the target protein that is distinct from the active site, leading to a change in the protein’s conformation and activity.

Biochemical Pathways

Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways related to cell proliferation, inflammation, and neurotransmission, among others.

Result of Action

Based on the activities of similar compounds , it is likely that the compound could have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes like proliferation and apoptosis.

properties

IUPAC Name

1-[7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9-13(10(2)21)14(20-16(19-9)17-8-18-20)11-6-5-7-12(22-3)15(11)23-4/h5-8,14H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKMYSMQHZCPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.